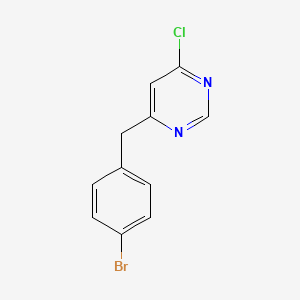

4-(4-Bromobenzyl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEMBKMLRXASRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Formation of Intermediate 1

- Starting materials: p-Bromophenylacetic acid and a solid acid catalyst.

- Solvent: Methanol.

- Conditions: Reflux with stirring for 5 to 6 hours at temperatures below 30 °C during cooling.

- Process: The p-bromophenylacetic acid is esterified in methanol in the presence of a solid acid catalyst to form methyl p-bromophenylacetate (Intermediate 1).

- Post-treatment: Cooling, filtration to recover catalyst, removal of methanol under reduced pressure, dissolution in a hydrophobic solvent (e.g., toluene), washing with water, and concentration.

- Yield: Approximately 93.9% to 95.0%.

Formation of Intermediate 2 via Carbonate Reaction

- Reagents: Sodium methoxide, methanol, and dimethyl carbonate.

- Conditions: Stirring under nitrogen atmosphere, heating at 70-80 °C for 4-8 hours.

- Process: Intermediate 1 reacts with dimethyl carbonate in the presence of sodium methoxide to yield a carbonate-containing intermediate (Intermediate 2).

- Yield: High conversion with controlled reaction time and temperature.

Cyclization to Intermediate 3

- Reagent: Formamidine hydrochloride.

- Conditions: Stirring and heating at 20-30 °C for 15-17 hours.

- Process: Intermediate 2 undergoes cyclization with formamidine hydrochloride to form the pyrimidine ring, yielding Intermediate 3.

- Post-treatment: Addition of water, pH adjustment to 5 with hydrochloric acid, filtration, washing with aqueous methanol, and drying.

- Yield: Around 92.5%.

Chlorination to Final Product

- Reagents: Toluene, N,N-dimethylaminopyridine, and solid phosgene.

- Conditions: Stepwise addition of solid phosgene at 20-35 °C, heating to 95-105 °C for 3-5 hours, then cooling.

- Process: Intermediate 3 is chlorinated to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring, forming 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Work-up: Mixing with water and toluene, temperature control during addition, stirring, phase separation, multiple toluene extractions, solvent removal under reduced pressure, ethanol addition, stirring at 10-20 °C, filtration, and drying.

- Yield: Typically 84.6% to 86.0% with purity above 99.9% by HPLC.

Summary Table of Preparation Steps and Conditions

| Step | Description | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst | Reflux, cooling to <30°C | 5-6 hours | 93.9-95.0 | Catalyst recovery by filtration |

| 2 | Carbonate formation | Sodium methoxide, dimethyl carbonate, methanol | 70-80 | 4-8 hours | High | Nitrogen atmosphere |

| 3 | Cyclization | Formamidine hydrochloride | 20-30 | 15-17 hours | ~92.5 | pH adjustment and filtration |

| 4 | Chlorination | Solid phosgene, toluene, N,N-dimethylaminopyridine | 20-105 | 3-5 hours | 84.6-86.0 | Multi-step addition, extraction, drying |

Analytical and Purity Data

- Purity: The final product 5-(4-bromophenyl)-4,6-dichloropyrimidine shows high purity, typically 99.93% as determined by high-performance liquid chromatography (HPLC).

- Chromatography: Liquid chromatograms confirm the high purity and low impurity content of the product.

- Yield: The total yield of the process route, calculated based on each step, ranges between 72.8% and 75.6%, indicating an efficient and scalable synthesis.

Process Advantages and Notes

- The use of a solid acid catalyst simplifies the synthesis and post-treatment, allowing easy catalyst recovery and recycling, which reduces cost and environmental impact.

- The chlorination step using solid phosgene and N,N-dimethylaminopyridine as a catalyst provides high conversion rates and product purity.

- The process includes careful temperature control and phase separation steps to maximize yield and purity.

- The synthetic route is amenable to scale-up due to robust reaction conditions and straightforward work-up procedures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-6-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for therapeutic effects against various diseases, including cancer and infectious diseases. For instance, pyrimidine derivatives have shown promising results in inhibiting specific cancer cell lines, demonstrating their potential as anticancer agents .

2. Biological Studies

In biological research, 4-(4-Bromobenzyl)-6-chloropyrimidine is utilized to study molecular interactions and biological pathways. It can bind to enzymes and receptors, influencing their activity and providing insights into cellular processes. This application is particularly relevant in drug discovery, where understanding these interactions is vital for developing effective therapeutics .

3. Material Science

The compound is also employed in material science for developing new materials with tailored properties. Its chemical structure allows it to be incorporated into polymers and liquid crystals, which can be used in advanced materials with specific functionalities.

4. Agriculture

In agricultural research, this compound is investigated for its potential use in synthesizing agrochemicals such as herbicides and pesticides. These applications leverage the compound's ability to interact with biological systems, potentially leading to effective crop protection solutions.

Case Study 1: Anticancer Activity

A study evaluated various pyrimidine derivatives for their anticancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), suggesting that modifications to the pyrimidine structure can enhance therapeutic efficacy .

| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 | Selectivity Index |

|---|---|---|---|

| 5-Fluorouracil | 17.02 | 11.73 | - |

| Pyrimidine Derivative A | 0.87 | 1.75 | Higher |

| Pyrimidine Derivative B | 12.91 | 9.46 | Higher |

Case Study 2: Enzyme Inhibition

Research has demonstrated that certain pyrimidine derivatives can act as dual binding site inhibitors for cholinesterases (ChEs), which are important targets in neuropharmacology. The compounds were designed to optimize binding affinity and selectivity, showcasing the versatility of pyrimidines in therapeutic applications beyond oncology .

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)-6-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and applications:

Key Observations :

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., -CF₃ in ) exhibit enhanced stability and lipophilicity, favoring membrane penetration in drug design.

- Bromine Placement : Bromine at the benzyl (target compound) vs. phenyl (e.g., ) positions may alter steric and electronic profiles, impacting binding affinity in biological targets.

- Amino vs. Halogen Substituents: 4-Amino-6-chloropyrimidine shows higher reactivity in condensation reactions compared to halogenated analogs due to the nucleophilic amino group.

Structure-Activity Relationships (SAR)

- Halogen Effects : Bromine’s van der Waals radius and polarizability enhance binding to hydrophobic enzyme pockets compared to smaller halogens like chlorine.

- Heterocyclic vs. Aromatic Substituents: Pyrazolyl groups may confer metabolic stability, whereas anilino groups facilitate hydrogen bonding in biological targets.

Biological Activity

4-(4-Bromobenzyl)-6-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the bromobenzyl and chloropyrimidine moieties, suggest a range of interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula: C11H9BrClN

CAS Number: 2091250-59-6

The compound consists of a pyrimidine ring substituted with a bromobenzyl group at one position and a chlorine atom at another. This structural configuration is crucial for its biological activity.

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study highlighted that derivatives of pyrimidine can inhibit HIV-1 replication effectively. The structure-activity relationship (SAR) analysis revealed that modifications at the C6 position could enhance antiviral efficacy while minimizing cytotoxicity .

| Compound | IC50 (nM) | Cytotoxicity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Alkylamino analogue | 21-230 | 87-100 |

| Aryl amino analogue | >100 | High |

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. Studies have shown that certain modifications can lead to selective toxicity against cancer cells while sparing normal cells. The mechanism often involves the inhibition of key enzymes in nucleotide synthesis pathways, which are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways, which are often dysregulated in cancer .

Case Studies

-

Antiviral Screening

In a viral cytopathic effect assay against HIV-1, compounds structurally related to this compound were evaluated for their ability to reduce cytopathic effects in infected cells. The results indicated promising antiviral activity with low cytotoxicity . -

Anticancer Evaluation

A series of pyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications similar to those found in this compound could enhance selectivity towards cancer cells while maintaining low toxicity towards normal cells.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-(4-Bromobenzyl)-6-chloropyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or vapors .

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes and remove contaminated clothing .

- Waste Disposal : Segregate waste in labeled containers and use certified biohazard waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm substituent positions (e.g., bromobenzyl and chloro groups). For example, aromatic protons appear at δ 7.2–8.0 ppm, while the pyrimidine ring protons resonate at δ 8.5–9.0 ppm .

- Infrared Spectroscopy (FT-IR) : Identify functional groups like C-Br (~550 cm) and C-Cl (~700 cm) stretches .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHBrClN: calc. 301.96 g/mol) .

Q. How can researchers design a synthesis pathway for this compound?

- Methodological Answer :

- Step 1 : Start with 6-chloropyrimidine. Introduce the bromobenzyl group via nucleophilic substitution or coupling reactions.

- Step 2 : Optimize reaction conditions (e.g., use Pd catalysts for Suzuki-Miyaura coupling to attach the bromobenzyl moiety) .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC (>95%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for bromo-to-aryl coupling.

- Solvent/Temperature : Perform reactions in THF or DMF at 80–100°C for 12–24 hours.

- Substrate Scope : Test boronic acids with electron-withdrawing/donating groups to evaluate coupling efficiency. Monitor by TLC and isolate products via recrystallization .

Q. How to resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure (e.g., confirm bromobenzyl orientation on the pyrimidine ring) .

- 2D NMR Techniques : Use HSQC and HMBC to correlate H and C signals, distinguishing overlapping peaks .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound derivatives?

- Methodological Answer :

- Antifungal Screening : Use microbroth dilution assays against Candida albicans (MIC values). Prepare derivatives with hydrazone linkers (e.g., tetrathiafulvalene hybrids) and compare activity .

- Cytotoxicity Testing : Evaluate against mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., electrophilic substitution at the pyrimidine C2/C4 positions) using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Model interactions with biological targets (e.g., fungal enzymes) to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.